2-Fluoro-5-(dimethylaminomethyl)phenylboronic acid pinacol ester
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s systematic IUPAC name is [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine . This name reflects three structural components:
- Boronate core : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester) group at position 3 of the phenyl ring.
- Substituents : A fluorine atom at position 4 and a dimethylaminomethyl (–CH~2~N(CH~3~)~2~) group at position 5 of the phenyl ring.
- Connectivity : The boron atom is bonded to the phenyl ring’s carbon and two oxygen atoms from the pinacol ester.
Isomeric possibilities arise from:
- Regioisomerism : Variations in substituent positions (e.g., fluorine at position 2 or 6).
- Stereoisomerism : Restricted rotation around the B–O bond in the dioxaborolane ring, though planar geometry at boron minimizes this effect .
Table 1 summarizes key nomenclature features:
Molecular Geometry and Hybridization State of Boron Center
The boron atom exhibits sp² hybridization in the free boronic ester, forming three σ-bonds with two pinacol oxygen atoms and the phenyl carbon. This creates a trigonal planar geometry (bond angles ~120°) . Upon coordination with Lewis bases (e.g., diethanolamine), the boron adopts sp³ hybridization , transitioning to a tetrahedral geometry .
Key bond parameters (derived from analogous pinacol esters ):
Crystallographic Characterization and X-ray Diffraction Studies
While direct X-ray data for this specific compound is unavailable, structurally related pinacol boronic esters exhibit:
- Planar dioxaborolane rings : Dihedral angles <5° between boron and adjacent oxygen atoms .
- C–F bond alignment : The fluorine substituent occupies an equatorial position relative to the phenyl ring, minimizing steric clashes .
Crystallographic studies of similar compounds (e.g., 4-fluorophenylboronic acid pinacol ester) reveal:
Comparative Analysis with Related Boronic Acid Esters
Table 2 contrasts key properties with structurally analogous boronic esters:
Electronic effects :
- The dimethylaminomethyl group donates electron density via resonance, enhancing boron’s Lewis acidity compared to –CF~3~-substituted analogs .
- Fluorine’s electronegativity withdraws electron density, stabilizing the boronate against hydrolysis .
Reactivity trends :
Properties
IUPAC Name |
1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-9-11(10-18(5)6)7-8-13(12)17/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMHWBVAEMEASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-(dimethylaminomethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with palladium catalysts, facilitating the transmetalation step in the Suzuki–Miyaura reaction. The nature of these interactions is primarily based on the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels. Additionally, it may impact cell proliferation and apoptosis by interacting with key signaling molecules and transcription factors.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it can inhibit proteases by forming a stable complex with the enzyme’s active site, preventing substrate binding and catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. Its stability may decrease over time, leading to reduced efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and amino acid metabolism. Additionally, it can influence the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment. It may accumulate in certain cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular machinery. Its activity and function can be influenced by its localization, as different cellular compartments provide distinct microenvironments and access to specific biomolecules.
Biological Activity
2-Fluoro-5-(dimethylaminomethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound may exhibit various biological effects due to its structural characteristics, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The compound consists of a phenyl ring substituted with a fluorine atom and a dimethylaminomethyl group, along with a boronic acid moiety protected by a pinacol ester. This structure allows for unique interactions with biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles through the boron atom. This property is significant in the context of enzyme inhibition and drug design, as it can modulate the activity of various biomolecules.
Biological Activity
Research indicates that compounds containing boronic acids can exhibit diverse biological activities, including:
- Anticancer Activity : Boronic acids have been studied for their ability to inhibit cancer cell proliferation. For instance, phenylboronic acid derivatives have shown potent cytotoxicity against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range .
- Antiviral Activity : Certain boronic acid derivatives have demonstrated antiviral properties by inhibiting viral proteases essential for viral replication. This mechanism could be relevant for treating infections caused by flaviviruses such as Zika and dengue .
- Enzyme Inhibition : The interaction of boronic acids with serine proteases and other enzymes can lead to significant inhibition, making them valuable in drug development aimed at modulating enzymatic pathways .
Case Studies
- Cytotoxicity Against Cancer Cells : In studies evaluating the cytotoxic effects of related boronic acid compounds, this compound was found to inhibit the growth of L1210 mouse leukemia cells with an IC50 value indicating potent activity comparable to established chemotherapeutics .
- Inhibition of Viral Proteases : A study on structurally similar compounds revealed that modifications in the phenyl ring could enhance antiviral activity against Zika virus protease, suggesting that this compound may also possess similar inhibitory effects .
Table 1: Biological Activity of Boronic Acid Derivatives
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reaction
One of the primary applications of 2-fluoro-5-(dimethylaminomethyl)phenylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound serves as a boron source that interacts with aryl halides under palladium catalysis to yield the desired products .
Mechanism of Action
The compound's ability to form complexes with palladium catalysts facilitates the transmetalation step, a critical phase in the coupling process. This interaction enhances the efficiency of the reaction, allowing for higher yields and selectivity.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that boronic acids, including this compound, exhibit potential anticancer properties. They can modify the activity of proteasomes and other cellular pathways involved in cancer progression. The introduction of the boronic acid moiety can enhance the selectivity and efficacy of existing drugs by altering their pharmacokinetic profiles .
Drug Development
The compound's structure allows for modifications that can lead to improved pharmacological profiles. For instance, derivatives of boronic acids have been explored as inhibitors for various enzymes involved in disease processes, including those related to cancer and bacterial infections. The ease of synthesis and modification makes it an attractive candidate for further drug development .
Materials Science
Functionalized Surfaces
In materials science, this compound can be utilized to create functionalized surfaces and smart materials. Its ability to form covalent bonds with various substrates allows for the development of responsive polymers and coatings that can change properties based on environmental stimuli .
Responsive Polymers
The incorporation of boronic esters into polymer matrices can lead to materials that exhibit unique thermal or mechanical properties. These materials are being researched for applications in drug delivery systems and sensors, where controlled release or detection capabilities are required .
Biochemical Applications
Cellular Interaction Studies
This compound has been shown to influence cellular processes by modulating enzyme activity and affecting metabolic pathways. It interacts with various biomolecules within cells, leading to changes in signaling pathways and gene expression.
Enzyme Inhibition Studies
The ability of this compound to bind to enzyme active sites makes it a useful tool for studying enzyme kinetics and mechanisms. Researchers utilize this compound to investigate how modifications affect enzyme activity and stability .
Case Studies
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The substituents on phenylboronic acid pinacol esters significantly influence their reactivity and stability:
- Fluorine Substituents : The electron-withdrawing nature of fluorine enhances the electrophilicity of the boron atom, facilitating cross-coupling reactions. For example, trifluoromethyl-substituted analogs (e.g., 3-(trifluoromethyl)-5-fluorophenylboronic acid pinacol ester) exhibit increased reactivity in Suzuki reactions due to strong electron-withdrawing effects .
- Aminomethyl Groups: The dimethylaminomethyl group in the target compound introduces steric bulk and basicity. Compared to the simpler methylaminomethyl analog (CAS 2096334-69-7), the dimethyl group reduces hydrolysis rates in aqueous environments by hindering nucleophilic attack . This contrasts with para-hydroxyl or acetamide-substituted esters, which hydrolyze rapidly (half-time <10 minutes in water) due to their electron-donating groups .
Solubility in Organic Solvents
Pinacol esters generally exhibit higher solubility than their parent boronic acids. Experimental data for phenylboronic acid pinacol ester shows high solubility in chloroform, acetone, and ethers, with minimal variation between solvents (e.g., solubility temperatures range from 270–300 K in chloroform vs. 260–290 K in methylcyclohexane) . However, polar substituents like dimethylaminomethyl can further enhance solubility in polar solvents. For instance:
- The target compound’s dimethylaminomethyl group increases miscibility in polar aprotic solvents (e.g., DMSO or DMF) compared to non-polar analogs like 5-chloro-2,4-dimethoxyphenylboronic acid pinacol ester (CAS 2121512-49-8) .
- Azaesters (e.g., phenylboronic acid azaesters) show lower solubility in hydrocarbons than pinacol esters, highlighting the role of substituent polarity .
Hydrolysis Kinetics in Aqueous Media
Hydrolysis rates are critical for applications in physiological environments:
- Amine-Substituted Esters: The target compound’s dimethylaminomethyl group slows hydrolysis (similar to para-amine-substituted esters, which have a half-time of ~3 hours in pH 7.4 buffer) due to steric protection and reduced electrophilicity at boron .
- Electron-Donating Substituents : Esters with hydroxyl or acetamide groups hydrolyze rapidly (complete within 1 hour in water), making them less suitable for prolonged drug delivery .
Data Table: Key Properties of Selected Phenylboronic Acid Pinacol Esters
Preparation Methods
Precursor Synthesis
The key precursor is typically a 2-fluoro-5-bromo-substituted aromatic compound with a dimethylaminomethyl substituent at the 5-position. The synthesis begins with the preparation or procurement of this aryl bromide.
Palladium-Catalyzed Borylation
The borylation step to introduce the boronic acid pinacol ester moiety proceeds as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Fluoro-5-bromo-(dimethylaminomethyl)benzene | Starting aryl bromide substrate |
| 2 | Bis(pinacolato)diboron (1.5 equiv) | Boron source |
| 3 | Potassium acetate (3 equiv) | Base to facilitate transmetalation |
| 4 | Tetrakis(triphenylphosphine)palladium(0) (5 mol%) | Catalyst for cross-coupling |
| 5 | Solvent: 1,4-dioxane/water (6:1 v/v) | Reaction medium |
| 6 | Temperature: 100 °C | Heating under inert atmosphere (N2) |
| 7 | Time: 12 hours | Reaction duration |
After the reaction, the mixture is cooled, filtered to remove solids, and the solvent is evaporated under reduced pressure. The crude product is then purified, typically by column chromatography, to isolate the pure this compound.
Yield and Characterization
- Reported yields for similar borylation reactions of fluoro-substituted aryl bromides are around 85-90% .
- Characterization is commonly performed by mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and melting point analysis.
- For example, MS (ASAP) shows a molecular ion consistent with the molecular weight of the compound (~calculated 223.05 for related compounds).
Alternative Synthetic Approaches
While the palladium-catalyzed borylation of aryl halides is the most straightforward and widely used method, alternative approaches include:
- Lithium-halogen exchange followed by boronation: Treating the aryl bromide with n-butyllithium at low temperature to generate an aryllithium intermediate, followed by quenching with a boron electrophile such as trimethyl borate. This method requires careful temperature control and is less favored for sensitive substituents.
- Direct C–H borylation: Using iridium or rhodium catalysts to directly borylate the aromatic ring without pre-functionalization. This method is more challenging for substituted arenes and less common for complex substrates like dimethylaminomethyl derivatives.
- Transmetalation from arylsilane or arylstannane intermediates: These methods are less common due to toxicity (stannanes) or availability of starting materials.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | 2-Fluoro-5-bromo-(dimethylaminomethyl)benzene |
| Boron Reagent | Bis(pinacolato)diboron |
| Catalyst | Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) |
| Base | Potassium acetate |
| Solvent | 1,4-Dioxane / Water (6:1) |
| Temperature | 100 °C |
| Time | 12 hours |
| Atmosphere | Nitrogen (inert) |
| Yield | 85-90% |
| Purification | Column chromatography |
| Characterization | MS, NMR |
Research Findings and Practical Considerations
- The use of bis(pinacolato)diboron is preferred due to its stability and commercial availability.
- Potassium acetate is an effective base that promotes smooth transmetalation.
- The reaction tolerates polar substituents such as dimethylaminomethyl and fluorine, which are important for the biological activity of the target molecule.
- The reaction scale can be adjusted from milligram to multi-gram scale without significant loss in yield or purity.
- The inert atmosphere prevents catalyst deactivation and side reactions.
- Purification by silica gel chromatography is effective due to the distinct polarity of the boronic ester compared to starting materials and by-products.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-fluoro-5-(dimethylaminomethyl)phenylboronic acid pinacol ester, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or sequential functionalization of the phenylboronic acid scaffold. A common approach involves introducing the dimethylaminomethyl group via reductive amination after boronic ester formation. Purification is critical due to boronate sensitivity; column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) is recommended. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of free boronic acid peaks at δ ~7 ppm in B NMR) .
Q. How should this compound be characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- H/C NMR : Verify the pinacol ester moiety (e.g., geminal methyl groups at δ 1.3 ppm in H NMR) and fluorine coupling patterns.
- F NMR : Confirm fluorine substitution (chemical shift ~-110 to -120 ppm).
- Mass Spectrometry (HRMS) : Match molecular ion peaks to the theoretical mass (e.g., [M+H] for CHBFNO: calc. 294.18).
- FT-IR : Check B-O stretching (~1350 cm) and amine N-H stretches (~3300 cm) .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent hydrolysis of the boronic ester. Desiccants (e.g., molecular sieves) should be used to avoid moisture. Stability tests under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days when properly stored .
Advanced Research Questions
Q. How does the dimethylaminomethyl group influence Suzuki-Miyaura coupling efficiency in aqueous media?
- Methodological Answer : The dimethylaminomethyl group enhances water solubility, enabling coupling in mixed aqueous/organic solvents (e.g., THF/HO). Kinetic studies show a 20–30% increase in reaction rates compared to non-functionalized analogs, likely due to improved substrate accessibility. Optimize conditions using Pd(PPh) (2 mol%), KCO (3 equiv.), and 70°C for 12 hours. Monitor conversion via B NMR to track boronate consumption .
Q. Can this compound be integrated into covalent organic frameworks (COFs) for catalytic applications?
- Methodological Answer : Yes. The boronic ester moiety participates in reversible condensation reactions with diols or catechols to form COFs. For example, under solvothermal conditions (120°C, mesitylene/dioxane), it forms porous frameworks with surface areas >500 m/g (BET analysis). Post-synthetic modification of the dimethylaminomethyl group can introduce catalytic sites for asymmetric synthesis .
Q. What mechanistic insights explain its reactivity in fluorophore tagging for biological imaging?
- Methodological Answer : The boronic ester undergoes rapid exchange with diols (e.g., vicinal diols in glycans), enabling conjugation to fluorescent probes like fluorescein. Time-resolved fluorescence quenching experiments (λ 488 nm) reveal a second-order rate constant of 1.2 × 10 Ms at pH 7.4. Competitive assays with fructose confirm specificity .
Q. How does steric hindrance from the dimethylaminomethyl group affect regioselectivity in cross-coupling reactions?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) indicate the dimethylaminomethyl group creates steric bulk, favoring para-substitution in aryl halide partners. Experimental data (HPLC-MS) show a 4:1 para/meta selectivity ratio when coupling with 3-bromopyridine. Adjusting ligand steric parameters (e.g., using SPhos instead of PPh) can further modulate selectivity .
Contradictions and Validation
- Stability in Protic Solvents : suggests hydrolysis susceptibility, while reports stability in aqueous/organic mixes. Resolution: Hydrolysis is pH-dependent; maintain neutral to slightly basic conditions (pH 7–9) during reactions .
- COF Crystallinity : emphasizes high crystallinity, but batch variability is noted in . Mitigation: Use rigorous drying protocols for monomers and solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
